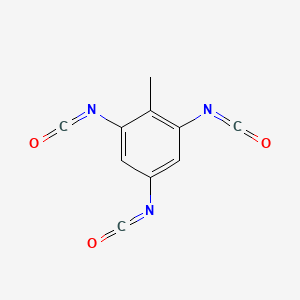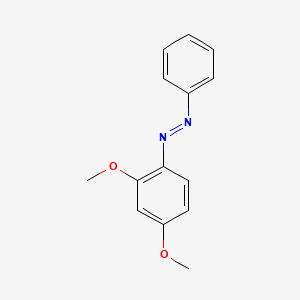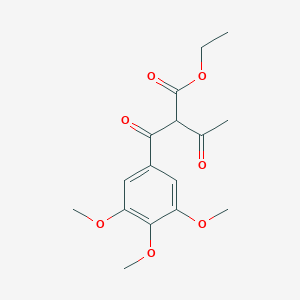
Toluene-2,4,6-triyl triisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toluene-2,4,6-triyl triisocyanate, also known as 1,3,5-triisocyanato-2-methylbenzene, is an organic compound with the molecular formula C10H5N3O3. It is a derivative of toluene, where three isocyanate groups are attached to the benzene ring at the 2, 4, and 6 positions. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polyurethanes .
準備方法
Synthetic Routes and Reaction Conditions: Toluene-2,4,6-triyl triisocyanate can be synthesized through the phosgenation of toluene-2,4,6-triamine. The reaction typically involves the use of phosgene (COCl2) in the presence of a solvent such as toluene or chlorobenzene. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the amine groups to isocyanate groups .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. The process requires stringent safety measures due to the toxic nature of phosgene. The final product is purified through distillation or crystallization to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions: Toluene-2,4,6-triyl triisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Polymerization Reactions: Used in the production of polyurethanes by reacting with polyols.
Hydrolysis: Reacts with water to form carbon dioxide and the corresponding amine.
Common Reagents and Conditions:
Alcohols and Amines: React under mild conditions to form urethanes and ureas.
Polyols: React under controlled conditions to form polyurethanes.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with polyols.
科学的研究の応用
Toluene-2,4,6-triyl triisocyanate has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Widely used in the production of polyurethanes, coatings, adhesives, and sealants
作用機序
The mechanism of action of toluene-2,4,6-triyl triisocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. This reactivity is harnessed in the production of polyurethanes, where the compound reacts with polyols to form long polymer chains. The isocyanate groups also enable the compound to crosslink with other molecules, enhancing the mechanical properties of the resulting materials .
類似化合物との比較
Toluene-2,4,6-triamine: The precursor used in the synthesis of toluene-2,4,6-triyl triisocyanate.
Hexamethylene diisocyanate: Another commonly used isocyanate in the production of polyurethanes.
Methylenediphenyl diisocyanate: Widely used in the production of rigid polyurethane foams
Uniqueness: this compound is unique due to its three isocyanate groups attached to a single benzene ring, providing high reactivity and versatility in forming various polymers and materials. Its structure allows for efficient crosslinking, making it valuable in applications requiring enhanced mechanical properties and stability .
特性
CAS番号 |
7373-26-4 |
|---|---|
分子式 |
C10H5N3O3 |
分子量 |
215.16 g/mol |
IUPAC名 |
1,3,5-triisocyanato-2-methylbenzene |
InChI |
InChI=1S/C10H5N3O3/c1-7-9(12-5-15)2-8(11-4-14)3-10(7)13-6-16/h2-3H,1H3 |
InChIキー |
PFUKECZPRROVOD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1N=C=O)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-Acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12006067.png)


![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12006099.png)

![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)





![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)
